molecular formula C16H20BNO2 B8216448 8-Methylquinoline-5-boronic Acid Pinacol Ester

8-Methylquinoline-5-boronic Acid Pinacol Ester

Cat. No.: B8216448
M. Wt: 269.1 g/mol
InChI Key: VZGVWEMFQCGKIS-UHFFFAOYSA-N
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Description

8-Methylquinoline-5-boronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinoline-5-boronic Acid Pinacol Ester typically involves the reaction of 8-methylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and base in an inert atmosphere to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methylquinoline-5-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 8-Methylquinoline-5-boronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylquinoline-5-boronic Acid Pinacol Ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the pinacol ester group provides additional stability, making it a preferred reagent in various synthetic applications .

Biological Activity

8-Methylquinoline-5-boronic acid pinacol ester (8-MQ-5-BAPE) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 8-MQ-5-BAPE, supported by relevant data and research findings.

Chemical Structure and Properties

8-MQ-5-BAPE is characterized by a quinoline core with a methyl group at the 8-position and a boronic acid moiety. The pinacol ester enhances its stability and solubility, making it suitable for various biological applications. The structural formula can be represented as follows:

C13H14BNO2\text{C}_{13}\text{H}_{14}\text{BNO}_2

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. 8-MQ-5-BAPE has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for 8-MQ-5-BAPE were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Bacterial Strain MIC (mg/mL) Standard Antibiotic MIC (mg/mL)
Staphylococcus aureus0.10.1
Escherichia coli0.20.2

Anticancer Activity

The compound has also shown promising results in anticancer studies. In vitro assays demonstrated that 8-MQ-5-BAPE inhibits the proliferation of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the intercalation into DNA, disrupting replication processes, and inducing apoptosis in cancer cells .

Case Study: Anticancer Efficacy
A study involving A549 cells reported that treatment with 8-MQ-5-BAPE resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.

The biological activity of 8-MQ-5-BAPE can be attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, leading to structural distortions that inhibit replication.
  • Enzyme Inhibition : It inhibits topoisomerases, enzymes essential for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its cytotoxic effects.

Pharmacological Applications

Given its biological activities, 8-MQ-5-BAPE holds potential for various pharmacological applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Therapeutics : Use as a lead compound for designing novel anticancer drugs.
  • Chemical Probes : Utilization in biochemical assays to study enzyme functions and interactions with nucleic acids.

Properties

IUPAC Name

8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-8-9-13(12-7-6-10-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGVWEMFQCGKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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